![molecular formula C9H8Cl2N2O B1436415 2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride CAS No. 2060034-33-3](/img/structure/B1436415.png)
2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride
Overview
Description
2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride (2-CMOP-HCl) is an organic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 236.6 g/mol, and is soluble in both water and organic solvents. 2-CMOP-HCl has been used as a reagent in organic synthesis and as a catalyst in various reactions. It has also been studied for its potential applications in biochemistry and physiology, and in the field of drug development.
Scientific Research Applications
Synthesis of Magnetic Resonance Imaging (MRI) Contrast Agents
This compound is utilized in the synthesis of Gd^3+ diethylenetriaminepentaacetic acid bisamide complexes . These complexes are sensitive to Zn^2+ ions and serve as contrast agents in MRI scans . The ability to respond to specific ions makes them valuable for targeted imaging and diagnosis.
Alkylation Reagent in Organic Synthesis
It serves as a reagent in base-catalyzed alkylation reactions. For instance, it’s used in the alkylation of p-tert-butylcalix 6arene and p-tert-butylcalix5arene in DMF (Dimethylformamide), which are molecules of interest in creating complex organic structures .
Peptide Synthesis and Modification
The compound finds application in peptide synthesis, particularly as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters . This provides a polar ‘handle’ which aids in the separation and purification of peptides .
properties
IUPAC Name |
4-(chloromethyl)-2-pyridin-2-yl-1,3-oxazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O.ClH/c10-5-7-6-13-9(12-7)8-3-1-2-4-11-8;/h1-4,6H,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTKPHOADRDHAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CO2)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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